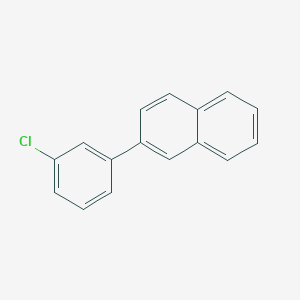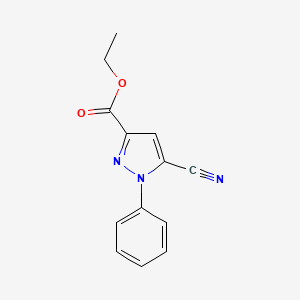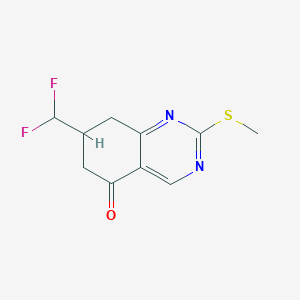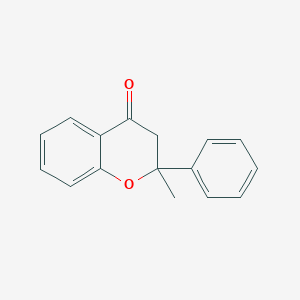
N-Benzyl-3-methyl-3H-purin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyl-3-methyl-3H-purin-6-amine is an organic compound belonging to the purine family. It is characterized by a benzyl group attached to the nitrogen atom at position 9 of the purine ring, and a methyl group at position 3. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Benzyl-3-methyl-3H-purin-6-amine can be synthesized through several methods. One common approach involves the reaction of benzylamine with 3-methylpurine under hydrogenation conditions. This reaction typically requires a catalyst such as palladium on carbon and is carried out under a hydrogen atmosphere .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography, is common in industrial production .
Análisis De Reacciones Químicas
Types of Reactions
N-Benzyl-3-methyl-3H-purin-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions are common, where the benzyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the purine ring.
Reduction: Reduced forms of the compound with hydrogenated purine rings.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-Benzyl-3-methyl-3H-purin-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and as a probe for enzyme activity.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the production of dyes and as a catalytic agent in various chemical reactions
Mecanismo De Acción
The mechanism of action of N-Benzyl-3-methyl-3H-purin-6-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as phosphoinositide 3-kinase, by binding to their active sites. This inhibition can lead to the modulation of various cellular pathways, including those involved in cell growth and survival .
Comparación Con Compuestos Similares
Similar Compounds
- N-Methyl-3-benzyl-3H-purin-6-amine
- 3-(3-Methyl-2-buten-1-yl)-3H-purin-6-amine
- 6-Benzylaminopurine
Uniqueness
N-Benzyl-3-methyl-3H-purin-6-amine is unique due to its specific substitution pattern on the purine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and potential therapeutic applications .
Propiedades
Número CAS |
14671-24-0 |
|---|---|
Fórmula molecular |
C13H13N5 |
Peso molecular |
239.28 g/mol |
Nombre IUPAC |
N-benzyl-3-methyl-7H-purin-6-imine |
InChI |
InChI=1S/C13H13N5/c1-18-9-17-12(11-13(18)16-8-15-11)14-7-10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3,(H,15,16) |
Clave InChI |
OZISBDKBOYPZLI-UHFFFAOYSA-N |
SMILES canónico |
CN1C=NC(=NCC2=CC=CC=C2)C3=C1N=CN3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethyl 6-chlorobenzo[d]thiazole-2-carboxylate](/img/structure/B11869888.png)








![5,7-Dichloro-3-cyclopropyl-1-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11869945.png)
